molecular formula C10H10ClFO3 B1527483 Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate CAS No. 1247619-04-0

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

Cat. No. B1527483
CAS RN: 1247619-04-0
M. Wt: 232.63 g/mol
InChI Key: ZNSRYRUHAPLUPG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate, commonly referred to as 2-CFA, is a chemical compound used in various scientific research applications. It is a colorless liquid with a boiling point of 132-133°C and a molecular weight of 220.6 g/mol. It has a wide range of applications in the fields of biochemistry and physiology, including the synthesis of other compounds, the study of enzyme mechanisms, and the identification of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate serves as a versatile intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the creation of 3-fluorofuran-2(5H)-ones through an efficient Z/E photoisomerization followed by acid-catalyzed cyclization, showcasing its role in generating novel fluorinated building blocks (Pomeisl et al., 2007). Additionally, its derivatives have been explored for their corrosion inhibition behavior on mild steel in hydrochloric acid solution, indicating their potential in material science and engineering applications (Lgaz et al., 2017).

Application in Catalysis and Organic Synthesis

The compound has also found application in the stereoselective synthesis of optical isomers, such as ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor for several pharmacologically valuable products including L-carnitine, highlighting its importance in medicinal chemistry (Kluson et al., 2019). Furthermore, its role in the enzyme-catalyzed asymmetric reduction to produce ethyl (R)-4-chloro-3-hydroxybutanoate in organic solvent-water diphasic systems demonstrates its utility in biocatalysis and green chemistry (Shimizu et al., 1990).

Material Science and Polymer Chemistry

In material science, this compound derivatives have been used to synthesize new metallomesogens, contributing to the development of materials with unique properties, such as liquid crystallinity and potential applications in advanced technologies (Kovganko & Kovganko, 2013).

Environmental and Biological Research

Its derivatives have been examined for their environmental impact, specifically in the study of atmospheric photooxidation of fluoroacetates, which sheds light on the formation of fluorocarboxylic acids and their implications for atmospheric chemistry (Blanco et al., 2010). Additionally, the synthesis of fluorinated retinoic acids and their analogues from derivatives indicates the potential for these compounds in therapeutic applications and drug development (Chan et al., 1982).

properties

IUPAC Name

ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSRYRUHAPLUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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